11-脱甲基利福昔明-d4

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

科学研究应用

调节肠道微生物群和炎症

炎症性肠病 (IBD):已证明利福昔明可以减轻小鼠 IBD 模型中结肠的炎症严重程度并调节肠道微生物群组成。将维生素 D3 添加到利福昔明治疗中进一步改变了肠道微生物群的组成和多样性,突出了利福昔明在影响 IBD 治疗中微生物群落和炎症反应的潜力(Gu 等人,2020)。

胃肠道疾病:研究表明利福昔明具有改变肠道细菌、预防应激诱导的大鼠肠道炎症和内脏痛觉过敏的能力。这表明一种涉及调节回肠菌群和改善肠道屏障功能的治疗机制(Xu 等人,2014)。

增强药物特性

药物制剂:通过非晶固体分散 (ASD) 制剂研究利福昔明的溶解度和渗透性表明溶解度-渗透性相互作用呈正相关。这种方法通过达到并维持过饱和度来增强利福昔明的疗效,从而提高其对 BCS IV 类药物的生物利用度(Beig 等人,2017)。

分析方法开发:为开发生态友好且高效的方法以量化药物制剂中的利福昔明,突出了提高质量控制并确保药物疗效和安全性的重要性。这些方法侧重于分光光度分析和高效液相色谱 (HPLC),旨在实现准确、精密的分析和最小的环境影响(Kogawa 和 Salgado,2016)。

临床安全性和有效性

- 长期安全性:一项利福昔明治疗显性肝性脑病患者的 3 期开放标签维持研究评估了长期使用时的安全性与住院率。研究结果表明,利福昔明持续减少了与 HE 相关的和全因住院,而不良事件发生率没有增加,这支持了其长期安全性(Mullen 等人,2014)。

作用机制

Target of Action

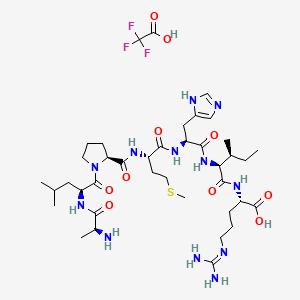

11-Desmethyl Rifaximin-d4 primarily targets the beta-subunit of bacterial DNA-dependent RNA polymerase . This enzyme is crucial for bacterial RNA synthesis, making it a key target for antibacterial activity.

Mode of Action

The compound binds to the beta-subunit of the RNA polymerase, inhibiting the enzyme’s ability to synthesize RNA . This binding blocks the translocation step of transcription, effectively halting bacterial RNA production. As a result, bacterial growth and replication are inhibited.

Pharmacokinetics

The pharmacokinetics of 11-Desmethyl Rifaximin-d4 include:

- Absorption : As a non-systemic antibiotic, it is minimally absorbed from the gastrointestinal tract .

- Excretion : The majority of the compound is excreted unchanged in the feces .

These properties ensure high local concentrations in the gut, enhancing its efficacy against gastrointestinal infections while minimizing systemic exposure and potential side effects.

Result of Action

The molecular and cellular effects of 11-Desmethyl Rifaximin-d4 include:

- Reduced Bacterial Virulence : The compound decreases bacterial adherence to epithelial cells and reduces the expression of pro-inflammatory cytokines .

Action Environment

Environmental factors influencing the action of 11-Desmethyl Rifaximin-d4 include:

Overall, 11-Desmethyl Rifaximin-d4 is a potent antibiotic with a targeted mechanism of action that disrupts bacterial RNA synthesis, leading to effective treatment of gastrointestinal infections with minimal systemic effects.

: Therapeutic Effects and Mechanisms of Action of Rifaximin in Gastrointestinal Diseases. : Rifaximin: Uses, Interactions, Mechanism of Action | DrugBank Online.

未来方向

Rifaximin, a structurally related compound, has been approved in at least 41 countries around the world . It is a non-systemic structural analogue of rifampin that inhibits the synthesis of bacterial RNA by binding to the subunit of bacterial DNA-dependent RNA . It has been used for the treatment of gastrointestinal bacterial infections, such as traveler’s diarrhea and irritable bowel syndrome, and reduction of overt hepatic encephalopathy recurrence in adults . Future studies are needed to determine whether these mechanisms of action play a direct role in clinical outcomes .

属性

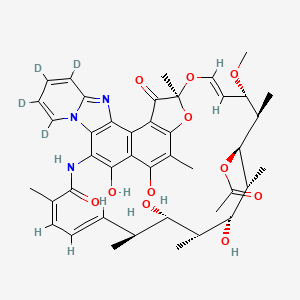

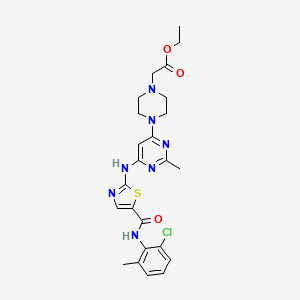

IUPAC Name |

[(7S,9E,11S,12R,13R,14R,15R,16R,17S,18S,19E,21Z)-28,29,30,31-tetradeuterio-2,15,17,36-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,37-dioxa-24,27,33-triazahexacyclo[23.10.1.14,7.05,35.026,34.027,32]heptatriaconta-1(35),2,4,9,19,21,25(36),26(34),28,30,32-undecaen-13-yl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H49N3O11/c1-19-13-12-14-20(2)41(52)44-32-33-31(43-27-15-10-11-17-45(27)33)28-29(37(32)50)36(49)24(6)39-30(28)40(51)42(8,56-39)54-18-16-26(53-9)21(3)38(55-25(7)46)23(5)35(48)22(4)34(19)47/h10-19,21-23,26,34-35,38,47-50H,1-9H3,(H,44,52)/b13-12+,18-16+,20-14-/t19-,21+,22+,23+,26-,34-,35+,38-,42-/m0/s1/i10D,11D,15D,17D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AANGSOOSBGADDI-FZFXTIDLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C=CC=C(C(=O)NC2=C(C3=C(C4=C(C(=C3O)C)OC(C4=O)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C5=C2N6C=CC=CC6=N5)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C2=NC3=C(N2C(=C1[2H])[2H])C4=C(C5=C3C6=C(C(=C5O)C)O[C@@](C6=O)(O/C=C/[C@@H]([C@H]([C@@H]([C@@H]([C@@H]([C@@H]([C@H]([C@H](/C=C/C=C(\C(=O)N4)/C)C)O)C)O)C)OC(=O)C)C)OC)C)O)[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H49N3O11 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80747562 |

Source

|

| Record name | PUBCHEM_71315766 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80747562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

775.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1316302-12-1 |

Source

|

| Record name | PUBCHEM_71315766 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80747562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(Chloroacetyl)oxy]butyl prop-2-enoate](/img/structure/B588415.png)

![(3alpha,5beta)-3-{[tert-Butyl(dimethyl)silyl]oxy}-17-hydroxy-11,20-dioxopregnan-21-yl acetate](/img/structure/B588428.png)